molecular formula C23H19N3O5 B3737547 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B3737547
M. Wt: 417.4 g/mol
InChI Key: YZALLNJAKOBCNN-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a nitrophenoxyacetamide moiety

Properties

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-14-11-15(2)22-18(12-14)25-23(31-22)16-7-9-17(10-8-16)24-21(27)13-30-20-6-4-3-5-19(20)26(28)29/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZALLNJAKOBCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzoxazole.

    Introduction of the Nitrophenoxyacetamide Moiety: This step involves the nucleophilic substitution of a nitrophenol derivative with an acetamide precursor, followed by coupling with the benzoxazole-phenyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring and the nitrophenoxy group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The phenyl and benzoxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted benzoxazole and phenyl derivatives can be obtained.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-aminophenoxy)acetamide: Similar structure but with an amine group instead of a nitro group.

    N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-hydroxyphenoxy)acetamide: Contains a hydroxyl group instead of a nitro group.

Uniqueness

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both a benzoxazole ring and a nitrophenoxyacetamide moiety, which confer distinct chemical and physical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

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